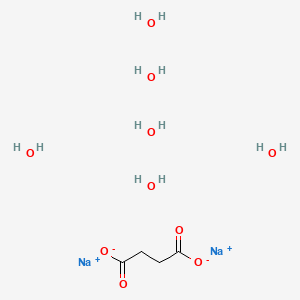
琥珀酸钠六水合物
描述
Sodium succinate hexahydrate is the sodium salt of succinic acid, a dicarboxylic acid. This compound is commonly used in various biochemical and industrial applications due to its versatile properties. It is often utilized in cell biology, cell culture, and biochemical research as both an energy source and a buffer .
科学研究应用
Sodium succinate hexahydrate has a wide range of applications in scientific research:
作用机制
Target of Action
Sodium succinate hexahydrate primarily targets the Tricarboxylic Acid (TCA) or Krebs cycle within cells . The TCA cycle is a crucial metabolic pathway that unifies carbohydrate, fat, and protein metabolism, and it is responsible for energy production within cells.
Mode of Action
Sodium succinate hexahydrate is hypothesized to act as an ionophore , facilitating the transport of ions across cell membranes . This ion transport influences cellular metabolism, particularly the TCA cycle, by providing succinate, a key intermediate in the cycle .
Biochemical Pathways
The compound plays a significant role in the TCA cycle, serving as both an energy source and a buffer in cell culture and cell biology research . As an intermediate in the TCA cycle, succinate is involved in the production of ATP, the primary energy currency of cells .
Pharmacokinetics
Its solubility in water (100 mg/ml, clear, colorless ) suggests that it is readily absorbed and distributed in the body
Result of Action
The primary result of Sodium succinate hexahydrate’s action is the facilitation of energy production within cells. By providing succinate to the TCA cycle and acting as an ionophore, it influences cellular metabolism and contributes to ATP production .
Action Environment
Sodium succinate hexahydrate is stable in air and soluble in water . It loses its crystalline water when heated to 120°C, becoming anhydrous . These properties suggest that environmental factors such as temperature and humidity could influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Sodium succinate hexahydrate plays a crucial role in various biochemical reactions. It acts as an ionophore, facilitating the transport of ions across cell membranes and influencing cellular metabolism . This compound interacts with several enzymes and proteins, including succinate dehydrogenase, which is a key enzyme in the TCA cycle. The interaction with succinate dehydrogenase leads to the conversion of succinate to fumarate, a critical step in the production of ATP .
Cellular Effects
Sodium succinate hexahydrate has significant effects on various types of cells and cellular processes. It serves as both an energy source and a buffer in cell culture and cell biology research . By providing the necessary substrate for ATP production, it supports optimal cellular function. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by acting as an ionophore and facilitating the transport of ions across cell membranes .
Molecular Mechanism
The molecular mechanism of sodium succinate hexahydrate involves its role as an ionophore, which facilitates the transport of ions across cell membranes . This action influences cellular metabolism by providing the necessary substrate for ATP production. Sodium succinate hexahydrate interacts with succinate dehydrogenase in the TCA cycle, leading to the conversion of succinate to fumarate . This interaction is essential for the production of ATP and the overall energy metabolism of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium succinate hexahydrate can change over time. The compound is stable under normal conditions, but its stability can be affected by high temperatures and incompatible materials . Long-term studies have shown that sodium succinate hexahydrate can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used as a supplement in assay media to measure the specific activity of complex-II .
Dosage Effects in Animal Models
The effects of sodium succinate hexahydrate vary with different dosages in animal models. At optimal doses, it supports cellular metabolism and energy production. At high doses, it may cause adverse effects, including toxicity . Studies have shown that there are threshold effects, where the benefits of sodium succinate hexahydrate are observed at lower doses, while higher doses may lead to negative outcomes .
Metabolic Pathways
Sodium succinate hexahydrate is involved in the TCA cycle, a central metabolic pathway in cells . It interacts with enzymes such as succinate dehydrogenase, which converts succinate to fumarate. This conversion is a critical step in the production of ATP, which is essential for cellular energy metabolism . Sodium succinate hexahydrate also influences metabolic flux and metabolite levels by acting as an ionophore and facilitating the transport of ions across cell membranes .
Transport and Distribution
Sodium succinate hexahydrate is transported and distributed within cells and tissues through its role as an ionophore . It facilitates the transport of ions across cell membranes, influencing cellular metabolism and energy production. The compound is distributed throughout the cell, particularly in the mitochondria, where it participates in the TCA cycle .
Subcellular Localization
The subcellular localization of sodium succinate hexahydrate is primarily in the mitochondria, where it plays a role in the TCA cycle . It is involved in the conversion of succinate to fumarate by interacting with succinate dehydrogenase. This localization is essential for its function in cellular energy metabolism and ATP production .
准备方法
Synthetic Routes and Reaction Conditions: Sodium succinate hexahydrate can be synthesized by neutralizing succinic acid with sodium hydroxide. The reaction typically involves dissolving succinic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain sodium succinate, which can be crystallized as the hexahydrate form by controlling the temperature and humidity conditions .
Industrial Production Methods: In industrial settings, sodium succinate hexahydrate is produced through a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to crystallization and drying processes to obtain the hexahydrate form .
化学反应分析
Types of Reactions: Sodium succinate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumarate or malate under specific conditions.
Reduction: It can be reduced to form succinic acid.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products:
Oxidation: Fumarate, malate.
Reduction: Succinic acid.
Substitution: Metal succinates.
相似化合物的比较
- Sodium fumarate
- Sodium malate
- Sodium citrate
Comparison: While all these compounds are salts of dicarboxylic acids and share similar buffering properties, sodium succinate hexahydrate is unique in its role within the TCA cycle. It specifically acts as an intermediate in the cycle, making it particularly valuable in biochemical and cell biology research .
属性
CAS 编号 |
6106-21-4 |
|---|---|
分子式 |
C4H8NaO5 |
分子量 |
159.09 g/mol |
IUPAC 名称 |
disodium;butanedioate |
InChI |
InChI=1S/C4H6O4.Na.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2 |
InChI 键 |
RTYAMTMRHIFXMO-UHFFFAOYSA-N |
SMILES |
C(CC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.[Na+].[Na+] |
规范 SMILES |
C(CC(=O)O)C(=O)O.O.[Na] |
Key on ui other cas no. |
6106-21-4 |
物理描述 |
White solid; [Reference #1] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of sodium succinate hexahydrate?
A1: Sodium succinate hexahydrate is an organic salt with the molecular formula 2Na+.C4H4O42−.6H2O [, ]. Its structure consists of chains running parallel to the b axis. These chains are composed of Na–[OH2]2–Na–[C4H4O2]–Na–[OH2]2–Na units, linked together by water molecules acting as mono-bridges []. Notably, the central carbon atoms within the succinate ion exhibit disorder over two distinct positions [].
Q2: Are there any known applications of sodium succinate hexahydrate in material science?
A2: Sodium succinate hexahydrate has shown promise as a potential third-order nonlinear optical (NLO) material []. Its optical, thermal, mechanical, and dielectric properties have been investigated in single crystal form, suggesting its potential for applications requiring NLO effects [].
Q3: How is sodium succinate hexahydrate used in pharmaceutical formulations?
A3: Sodium succinate hexahydrate is utilized as an excipient in specific pharmaceutical formulations. For instance, it's found in the liposomal amphotericin B formulation, AmBisome, where it contributes to the stability and function of the drug delivery system [].
Q4: Has sodium succinate hexahydrate demonstrated any impact on microbial growth?
A4: Research suggests that sodium succinate hexahydrate can influence the growth and metabolism of certain microorganisms. Studies have shown its use as a selection agent in the development of mutant strains with enhanced enzymatic activity. For instance, exposure to sodium succinate hexahydrate played a role in creating a mutant strain of Penicillum expansum that exhibited increased alkaline lipase production []. Similarly, it was used in the breeding process of a yeast strain, Y-11, leading to enhanced alkaline lipase activity [].
Q5: Are there any known methods for synthesizing ferrous succinate using sodium succinate hexahydrate?
A5: Yes, a process for preparing ferrous succinate utilizes sodium succinate hexahydrate as a starting material. This method involves reacting sodium succinate hexahydrate with iron sulfate heptahydrate in the presence of antioxidants []. This process highlights a practical application of sodium succinate hexahydrate in the synthesis of other chemically important compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)
![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)
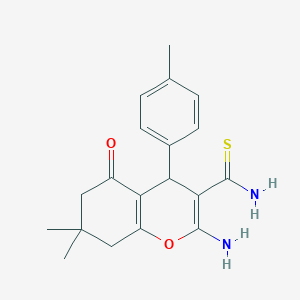
![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)
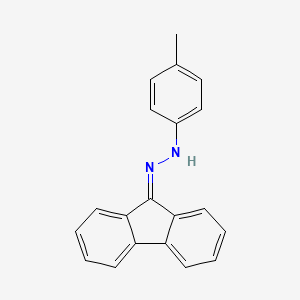
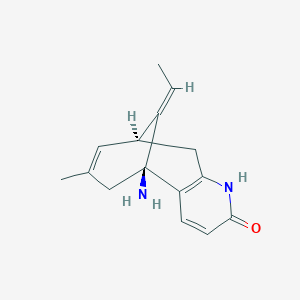
![N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)
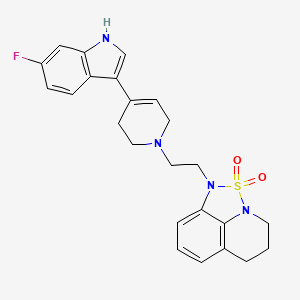
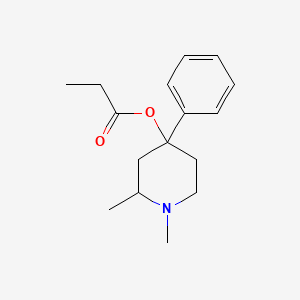

![3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid](/img/structure/B1231457.png)
![N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide](/img/structure/B1231458.png)


